N-Benzyloxycarbonyl D-Valine Methyl Ester

Übersicht

Beschreibung

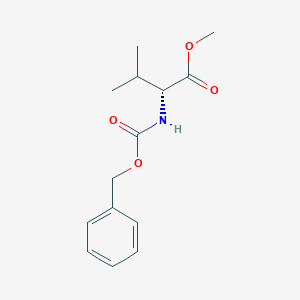

N-Benzyloxycarbonyl D-Valine Methyl Ester is a protected amino acid .

Molecular Structure Analysis

The molecular formula of N-Benzyloxycarbonyl D-Valine Methyl Ester is C13H17NO4 . The IUPAC name is (2R)-2- { [ (benzyloxy)carbonyl]amino}-3-methylbutanoic acid . The SMILES representation is CC © [C@@H] (NC (=O)OCC1=CC=CC=C1)C (O)=O .Physical And Chemical Properties Analysis

Esters, including N-Benzyloxycarbonyl D-Valine Methyl Ester, have polar bonds but do not engage in hydrogen bonding. Therefore, their boiling points are intermediate between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Esters of low molar mass are somewhat soluble in water .Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

“N-Benzyloxycarbonyl D-Valine Methyl Ester” is used in the synthesis of peptides. It is a type of N-protected amino acid, which plays a crucial role in the step-by-step construction of peptide chains .

Chirality and Enantiopurity Detection

This compound can be used in NMR spectroscopic detection of chirality and enantiopurity in referenced systems without the formation of diastereomers .

Perovskite Solar Cells

In the field of energy, “N-Benzyloxycarbonyl D-Valine Methyl Ester” has been used in the surface passivation of perovskite thin films for high-performance solar cells . The treatment with this compound led to a whole-body reorganization of the perovskite film, improving the film-forming performance of [6,6]-phenyl-C61-butyric acid methyl ester .

Improvement of Device Performance

The use of “N-Benzyloxycarbonyl D-Valine Methyl Ester” in device treatment has shown improvements in grain size, crystallinity, trap states, cathode interface, and built-in field, thereby enhancing the performance and stability of perovskite solar cells .

Enhancement of Power Conversion Efficiency

The treatment with this compound has resulted in a relatively high power conversion efficiency (PCE) of 21.80%, which is comparable to the PCE record based on single-crystal MAPbI3 .

Improvement of Device Stability

Devices treated with “N-Benzyloxycarbonyl D-Valine Methyl Ester” have shown improved stability, maintaining approximately 77% and 84% of their initial PCE after storage in air for 768 hours (32 days) and in N2 for 8376 hours (349 days), respectively .

Wirkmechanismus

Target of Action

N-Benzyloxycarbonyl D-Valine Methyl Ester is a protected amino acid

Mode of Action

It has been used in a surface passivation process to restructure perovskite thin films for high-performance solar cells . The treatment with N-Benzyloxycarbonyl D-Valine Methyl Ester led to a bulk phase reorganization of the entire perovskite film .

Biochemical Pathways

Its application in surface passivation has shown to improve the film-forming properties of [6,6]-phenyl-c61-butyric acid methyl ester .

Result of Action

The application of N-Benzyloxycarbonyl D-Valine Methyl Ester in surface passivation has shown to improve the grain size, crystallinity, trap states, cathode interface, and built-in field, thereby enhancing the performance and stability of perovskite solar cells .

Action Environment

The action of N-Benzyloxycarbonyl D-Valine Methyl Ester can be influenced by environmental factors. For instance, the devices treated with this compound maintained approximately 77% and 84% of their initial power conversion efficiency after being stored in air for 768 hours (32 days) and in nitrogen for 8376 hours (349 days), respectively .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl (2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-10(2)12(13(16)18-3)15-14(17)19-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTVCURTNIUHBH-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00478588 | |

| Record name | MolPort-028-961-234 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyloxycarbonyl D-Valine Methyl Ester | |

CAS RN |

154674-67-6 | |

| Record name | MolPort-028-961-234 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[bis(4-Fluorophenyl)methoxy]ethyl]-4-(pyridinyl)-piperazine](/img/structure/B132493.png)

![(2S)-2-[[(2S)-6-Amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B132519.png)